8-methoxy-3-(3-methoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline
Description
8-Methoxy-3-(3-methoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound featuring a pyrazoloquinoline core substituted with methoxy, 3-methoxyphenyl, and 3-nitrophenyl groups. Its molecular formula is C₂₃H₁₆N₄O₃, with a molecular weight of 396.4 g/mol and a calculated logP of 5.079, indicating moderate lipophilicity . The 3-nitrophenyl group at position 1 contributes electron-withdrawing properties, while the 8-methoxy and 3-methoxyphenyl groups enhance steric bulk and influence solubility.
Properties
IUPAC Name |
8-methoxy-3-(3-methoxyphenyl)-1-(3-nitrophenyl)pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O4/c1-31-18-8-3-5-15(11-18)23-21-14-25-22-10-9-19(32-2)13-20(22)24(21)27(26-23)16-6-4-7-17(12-16)28(29)30/h3-14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDGIUIOQZWBOBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=CC=C4)[N+](=O)[O-])C5=CC(=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-3-(3-methoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 3-methoxyphenyl and 3-nitrophenyl derivatives. These intermediates are then subjected to cyclization reactions to form the pyrazoloquinoline core. Common reagents used in these reactions include methoxybenzene, nitrobenzene, and various catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
8-methoxy-3-(3-methoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenation using bromine (Br2) or chlorination using thionyl chloride (SOCl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce amino-substituted pyrazoloquinolines .
Scientific Research Applications
8-methoxy-3-(3-methoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 8-methoxy-3-(3-methoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to enzymes or receptors, modulating their activity. For example, it could inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its structural features allow it to intercalate with DNA, potentially leading to anticancer activity .
Comparison with Similar Compounds
Table 1: Key Properties of Pyrazoloquinoline Derivatives
*Estimated based on structural analogs.
Key Observations:
- Lipophilicity : The target compound’s logP (5.079) is higher than derivatives with polar groups (e.g., 2i and 2m with hydroxyl or carboxylic acid substituents), suggesting better membrane permeability but lower aqueous solubility .
- In contrast, fluorine substitution (e.g., in the 8-fluoro analog) improves metabolic stability but reduces steric bulk .
Anti-Inflammatory Activity
- 2i and 2m: These derivatives inhibit LPS-induced NO production in RAW 264.7 macrophages with potency comparable to 1400W (a selective iNOS inhibitor). Their activity is attributed to the amino and hydroxyl/acidic groups, which may hydrogen-bond to iNOS active sites .
- Target Compound: While direct data are unavailable, its 3-nitrophenyl group could modulate iNOS inhibition differently.
Kinase Inhibition Potential
- Pyrazolo[4,3-c]pyridine Derivatives: Compound 8 (IC₅₀ = 60 nM) and compound 31 (IC₅₀ = 2.7 nM) from demonstrate high potency against TTBK1 kinase. The target compound’s quinoline core and nitro substituent may similarly interact with kinase ATP-binding pockets, though steric effects from the 3-methoxyphenyl group could reduce affinity .
Biological Activity
8-Methoxy-3-(3-methoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline is a synthetic compound belonging to the pyrazoloquinoline class, which has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing relevant research findings, synthesis methods, and biological evaluations.
Synthesis
The synthesis of this compound typically involves multi-step chemical reactions starting from simpler pyrazole derivatives. The synthesis often includes the introduction of methoxy and nitro groups on the phenyl rings, which are crucial for enhancing biological activity.
Biological Activity Overview
The biological activities of this compound have been evaluated in various studies, focusing on its antimicrobial and anticancer properties. Below are some key findings:
Antimicrobial Activity
Research indicates that derivatives of pyrazoloquinolines exhibit significant antimicrobial properties. For instance, a study highlighted that compounds with similar structures showed good to moderate antibacterial and antifungal activities against various pathogens . The effectiveness of this compound in inhibiting microbial growth can be attributed to its ability to disrupt cellular processes in bacteria and fungi.
Anticancer Activity
Several studies have investigated the anticancer potential of pyrazoloquinolines. For example, a compound structurally related to this compound was reported to inhibit anaplastic lymphoma kinase (ALK), a target in certain cancer therapies. The compound demonstrated IC50 values in the low nanomolar range (e.g., 2.1 nM for ALK inhibition) . Such potency suggests that modifications in the molecular structure can lead to enhanced therapeutic efficacy against cancer cells.
Research Findings
A summary of key research findings regarding the biological activity of related compounds is presented in Table 1.
| Compound | Activity Type | IC50 (nM) | Reference |
|---|---|---|---|
| This compound | ALK Inhibition | TBD | |
| Similar Pyrazoloquinoline Derivative | Antibacterial | Moderate | |
| Related Compound | Anticancer (Cell Growth Inhibition) | 24.2 - 36.8 |
Case Studies
Several case studies have been conducted to evaluate the efficacy of pyrazoloquinolines in clinical settings:
- Case Study on Antimicrobial Efficacy : A series of derivatives were tested against Gram-positive and Gram-negative bacteria. Results indicated that modifications at specific positions significantly enhanced antimicrobial activity, suggesting potential for development into therapeutic agents.
- Case Study on Cancer Cell Lines : In vitro studies using KARPAS-299 cell lines demonstrated that compounds with similar structures effectively inhibited cell proliferation, highlighting their potential as anticancer agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
